molecular formula C21H18ClFN2O3S B2845765 N-(4-chlorophenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide CAS No. 1005292-25-0

N-(4-chlorophenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2845765
CAS No.: 1005292-25-0
M. Wt: 432.89
InChI Key: OTUVBRSWCOMHGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a chemical compound with the CAS Registry Number 1005292-25-0 and a molecular formula of C21H18ClFN2O3S . It has a calculated molecular weight of 432.90 g/mol and an exact mass of 432.0710695 g/mol . This reagent is offered with a guaranteed purity of 90% or higher and is intended for research and development purposes exclusively . The structure of this compound, identifiable by its InChI Key (OTUVBRSWCOMHGF-UHFFFAOYSA-N) and SMILES (COc1cc(CN(C(=O)Cn2cc(OC)c(=O)cc2CSc2ccc(F)cc2)c2ccc(Cl)cc2)=O), features a 4-chlorophenylacetamide group linked to a 5-methoxy-4-oxopyridine ring, which is further substituted with a (4-fluorophenyl)thiomethyl moiety . This specific arrangement of functional groups may be of significant interest in various medicinal chemistry and drug discovery projects, particularly in the synthesis and exploration of novel heterocyclic compounds. Researchers can utilize this chemical as a key intermediate or as a reference standard in biochemical and pharmacological studies. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the product's Certificate of Analysis for specific batch data.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2O3S/c1-28-20-11-25(12-21(27)24-16-6-2-14(22)3-7-16)17(10-19(20)26)13-29-18-8-4-15(23)5-9-18/h2-11H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUVBRSWCOMHGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(C(=CC1=O)CSC2=CC=C(C=C2)F)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Halogenation : The 4-chlorophenyl and 4-fluorophenyl groups in the target compound are recurrent in analogs (e.g., ), suggesting a role in target binding via hydrophobic or halogen-bonding interactions.
  • Sulfur Linkers : The (4-fluorophenyl)thio-methyl group in the target compound contrasts with thiazolo () or triazole-sulfanyl () linkers, which may alter solubility and binding kinetics.
  • Core Rigidity: Thiazolo[4,5-d]pyridazin () introduces a fused heterocyclic system, likely improving target selectivity compared to the pyridinone core.

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